Nef Reaction Yield: Benzyloxy vs. Benzoyloxy Route
In the direct preparation of the target compound via Nef reaction of the nitropropyl precursor, the benzyloxy-protected substrate delivers a 92% isolated yield (0.85 kg from 1.0 kg input, WO2014118606A2 Example 7) [1]. In contrast, the benzoyloxy analog 1-(3-benzoyloxypropyl)-5-(2-oxopropyl)-7-indolinecarbonitrile, prepared via an analogous nitro-to-ketone conversion with H₂O₂/K₂CO₃, achieves only 59.71% yield in CN102675182B [2]. This 32-percentage-point yield gap is attributed to the differential stability of the benzyloxy protecting group under the oxidative Nef conditions compared to the base-labile benzoyloxy ester.
| Evidence Dimension | Isolated yield of nitro-to-ketone (Nef) conversion step |
|---|---|
| Target Compound Data | 92% yield (0.85 kg isolated from 1.0 kg starting material) |
| Comparator Or Baseline | 1-(3-Benzoyloxypropyl)-5-(2-oxopropyl)-7-indolinecarbonitrile: 59.71% yield |
| Quantified Difference | +32.3 percentage points (1.54× higher yield) |
| Conditions | Target: NaOtBu/MeOH, then H₂SO₄/MeOH, -35 to 30 °C; Comparator: K₂CO₃, 30% H₂O₂, chromatography purification |
Why This Matters
For procurement at kilogram scale, a 32% yield advantage translates to roughly 1.5× less starting material cost and 1.5× less waste generation per unit of product, directly impacting cost-of-goods in Silodosin API manufacturing.
- [1] Patent WO2014118606A2. Example 7: Preparation of l-[3-(Benzyloxy)propyl]-5-(2-oxopropyl)indoline-7-carbonitrile (0.85 Kg, 92% yield). WIPO (PCT), 2014. View Source
- [2] Patent CN102675182B. Compound 8 preparation: yield 59.71% (H₂O₂/K₂CO₃ step). CNIPA, 2012. View Source
